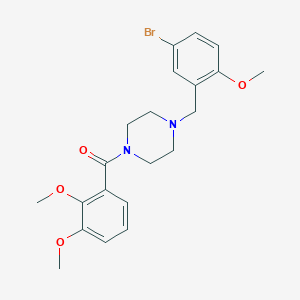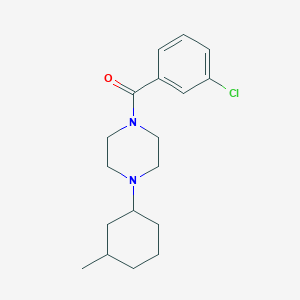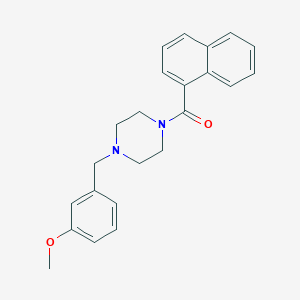![molecular formula C19H18ClNO3 B248549 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as CMI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMI belongs to the class of spirooxindoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in regulating cell proliferation, differentiation, and apoptosis. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2 (COX-2). In vivo studies have shown that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one reduces tumor growth, suppresses inflammation, and improves immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is also relatively easy to synthesize, and its chemical structure can be easily modified to improve its pharmacological properties. However, one of the limitations of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One of the areas of interest is the development of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based drug candidates for the treatment of cancer, inflammation, and viral infections. Researchers are also investigating the molecular targets of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its downstream signaling pathways to gain a better understanding of its mechanism of action. Moreover, the pharmacokinetics and toxicology of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one need to be further studied to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized via a multistep process involving the reaction of 4-chlorobenzyl chloride with 2-amino-5-methylphenol to form the intermediate, which is further reacted with isatin in the presence of a Lewis acid catalyst to yield 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. The yield of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and concentration.
Wissenschaftliche Forschungsanwendungen
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
In inflammation research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to alleviate the symptoms of inflammatory diseases, such as arthritis and colitis, in animal models.
In viral infection research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits viral replication by blocking the entry of the virus into host cells and by inhibiting viral gene expression.
Eigenschaften
Produktname |
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one |
|---|---|
Molekularformel |
C19H18ClNO3 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
1//'-[(4-chlorophenyl)methyl]-5//'-methylspiro[1,3-dioxane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C19H18ClNO3/c1-13-3-8-17-16(11-13)19(23-9-2-10-24-19)18(22)21(17)12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3 |
InChI-Schlüssel |
GMKAVVYDNMPHIP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B248466.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)



![1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248488.png)